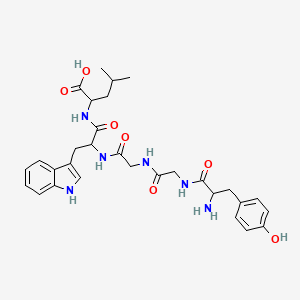

H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gluten Exorphin B5 es un agonista opioide pentapéptido derivado de la digestión del gluten, una proteína que se encuentra en el trigo. Este compuesto, con la secuencia Tyr-Gly-Gly-Trp-Leu, exhibe una alta afinidad por el receptor δ-opioide . Gluten Exorphin B5 es una de las varias exorfinas derivadas del gluten, que son péptidos que imitan los efectos de los opioides endógenos y pueden influir en varios procesos fisiológicos .

Métodos De Preparación

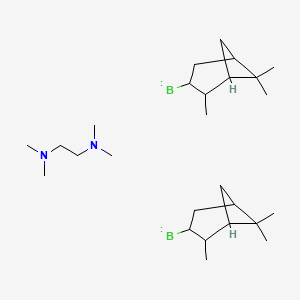

Rutas sintéticas y condiciones de reacción: Gluten Exorphin B5 puede sintetizarse mediante la hidrólisis enzimática de proteínas de gluten. El proceso normalmente implica el uso de enzimas gastrointestinales como la pepsina y la elastasa pancreática . Estas enzimas descomponen la proteína del gluten en fragmentos peptídicos más pequeños, incluido Gluten Exorphin B5.

Métodos de producción industrial: En un entorno industrial, la producción de Gluten Exorphin B5 implica la digestión enzimática controlada del gluten de trigo. El proceso incluye:

Hidrólisis: El gluten de trigo se somete a hidrólisis enzimática utilizando pepsina y elastasa pancreática.

Análisis De Reacciones Químicas

Tipos de reacciones: Gluten Exorphin B5 se somete principalmente a reacciones de formación de enlaces peptídicos e hidrólisis. Normalmente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Esta reacción implica el uso de reactivos de acoplamiento como las carbodiimidas en presencia de grupos protectores para evitar reacciones secundarias no deseadas.

Hidrólisis: La hidrólisis enzimática utilizando pepsina y elastasa pancreática en condiciones ácidas (pH 2-4) es común.

Productos principales: El producto principal de la hidrólisis enzimática del gluten es una mezcla de péptidos, incluido Gluten Exorphin B5. La purificación adicional produce el pentapéptido aislado .

Aplicaciones Científicas De Investigación

Gluten Exorphin B5 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Gluten Exorphin B5 ejerce sus efectos uniéndose a los receptores δ-opioides en el cuerpo . Esta unión imita la acción de los opioides endógenos, lo que lleva a varias respuestas fisiológicas. El péptido influye en la liberación de neurotransmisores, la secreción hormonal y la motilidad gastrointestinal . También activa vías mitogénicas y prosupervivencia, promoviendo la proliferación celular .

Compuestos similares:

Gluten Exorphin A4: Un tetrapéptido (Gly-Tyr-Tyr-Pro) con selectividad para los receptores δ- y μ-opioides.

Gluten Exorphin A5: Un pentapéptido (Gly-Tyr-Tyr-Pro-Thr) con selectividad de receptor similar.

Gluten Exorphin B4: Un tetrapéptido (Tyr-Gly-Gly-Trp) con afinidad por los receptores δ-opioides.

Gluten Exorphin C: Un pentapéptido (Tyr-Pro-Ile-Ser-Leu) selectivo para los receptores μ-opioides.

Singularidad: Gluten Exorphin B5 es único debido a su alta potencia y selectividad para el receptor δ-opioide en comparación con otras exorfinas derivadas del gluten . Esta especificidad lo convierte en un compuesto valioso para estudiar las interacciones del receptor opioide y sus efectos fisiológicos.

Comparación Con Compuestos Similares

Gluten Exorphin A4: A tetrapeptide (Gly-Tyr-Tyr-Pro) with selectivity for δ- and μ-opioid receptors.

Gluten Exorphin A5: A pentapeptide (Gly-Tyr-Tyr-Pro-Thr) with similar receptor selectivity.

Gluten Exorphin B4: A tetrapeptide (Tyr-Gly-Gly-Trp) with affinity for δ-opioid receptors.

Gluten Exorphin C: A pentapeptide (Tyr-Pro-Ile-Ser-Leu) selective for μ-opioid receptors.

Uniqueness: Gluten Exorphin B5 is unique due to its high potency and selectivity for the δ-opioid receptor compared to other gluten-derived exorphins . This specificity makes it a valuable compound for studying opioid receptor interactions and their physiological effects.

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDBWDFQAZNDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)

![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)